3-(Nitromethyl)cyclopentanone

概要

説明

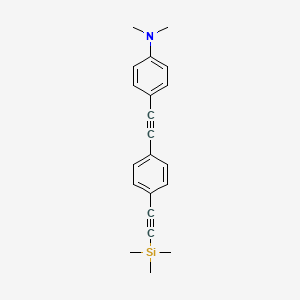

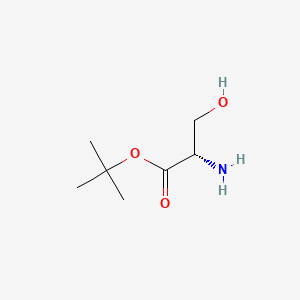

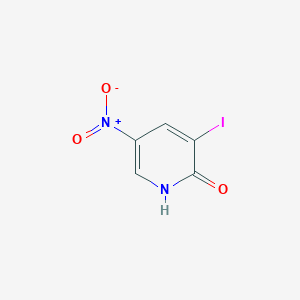

3-(Nitromethyl)cyclopentanone is a chemical compound with the molecular formula C6H9NO3 . It is a derivative of cyclopentanone, which is a five-membered cyclic ketone .

Chemical Reactions Analysis

The low-temperature oxidation mechanism of cyclopentanone, a related compound, has been investigated in a flow reactor in the temperature range of 500–800 K and at a total pressure of 3 atm by a molecular beam sampling vacuum ultraviolet photoionization time-of-flight mass spectrometer . Experimental and theoretical observations showed that the dominant product channel in the reaction of cyclopentanone radicals with O2 is HO2 elimination, yielding 2-cyclopentenone .Physical And Chemical Properties Analysis

Cyclopentanone, a related compound, is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . It is flammable, with a flash point of 29 degrees Celsius . It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius . It is slightly soluble in water but mixes readily with most organic solvents, such as alcohol and ether .科学的研究の応用

1. Catalytic Conversion of Cyclopentanone

- Application Summary : The synthesis of dimethyl adipate (DAP), a stable configuration of adipic acid, from biomass-derived cyclopentanone (CPO) and dimethyl carbonate (DMC) constitutes an attractive greener route than petroleum-based industrial processes .

- Methods of Application : Solid basic catalysts such as MgO, Mg 5 (CO 3) 4 (OH) 2 ·4H 2 O, KOCH 3 and Ca (OCH 3) 2 have been used achieving a DAP yield up to 30% at 533 K . Other operating conditions such as the substrate, reaction time, temperature and CPO concentration have been studied .

- Results or Outcomes : It has been established that the main challenge is the self-aldol condensation of CPO. It has been identified that at short reaction times, to prevent methylation, and at dilute concentrations, to avoid CPO self-condensation, the DAP formation rate is much higher than these other competitive reactions .

2. Fluorinated Derivatives of Cyclopentanone

- Application Summary : Fluorinated compounds based on cyclopentanone are studied computationally, focusing on their applicability in electrochemical devices and acid–base-related studies .

- Methods of Application : Electrochemical stabilities, dielectric constants, boiling points, basicities, and lipophilicities were estimated using DFT and COSMO-RS methods with empirical corrections .

- Results or Outcomes : Some molecules display a combination of estimated properties favorable for a solvent, although none of the studied compounds are expected to surpass acetonitrile and propylene carbonate by the width of the electrochemical stability window .

3. Production of Cyclopentanone from Furfural

- Application Summary : The bio-based platform molecule furfural was converted to the high value chemical cyclopentanone over Ru/C (0.5 wt%) and Al 11.6 PO 23.7 catalysts in good yield (84%) with water as the medium .

- Methods of Application : The conversion process involves the use of Ru/C (0.5 wt%) and Al 11.6 PO 23.7 catalysts .

- Results or Outcomes : The conversion of furfural to cyclopentanone was achieved with a good yield of 84% .

4. Fragrance Production

- Application Summary : Cyclopentanone is a common precursor to fragrances, especially those related to jasmine and jasmone .

- Methods of Application : Examples include 2-pentyl- and 2-heptylcyclopentanone .

- Results or Outcomes : These compounds are used in the fragrance industry to create scents that resemble jasmine and jasmone .

5. Solvent in Epoxy Based Resist Formulations

- Application Summary : Cyclopentanone is often used as a solvent in epoxy based resist formulations .

- Methods of Application : It is used in the formulation of epoxy resists due to its ability to dissolve various components .

- Results or Outcomes : The use of cyclopentanone enhances the performance of epoxy resists .

6. Synthesis of Biomass-Based Furan Compounds

- Application Summary : The transformation mechanism and the pathway of biomass-based furan compounds for the synthesis of cyclopentanone derivatives are being studied .

- Methods of Application : The design and synthesis of metal catalysts are at the core of the reaction .

- Results or Outcomes : This research could lead to more sustainable methods of producing cyclopentanone derivatives .

4. Drug Synthesis

- Application Summary : Cyclopentanone is used in the synthesis of various drugs. For example, Cyclopentobarbital, a barbiturate sedative-hypnotic drug, is made from cyclopentanone .

- Methods of Application : The specific synthesis process would depend on the drug being produced. In the case of Cyclopentobarbital, it involves a series of organic reactions .

- Results or Outcomes : The result is the production of drugs that have therapeutic effects .

5. Pesticide Production

- Application Summary : Cyclopentanone is used to make the pesticide Pencycuron . Pencycuron is a fungicide used to control diseases in crops like rice and potatoes .

- Methods of Application : The synthesis of Pencycuron involves several steps, starting with cyclopentanone .

- Results or Outcomes : The result is a pesticide that helps protect crops from fungal diseases .

6. Production of High Explosives

- Application Summary : Cyclopentanone is used as a precursor to cubane-1,4-dicarboxylate, which is used to synthesize other substituted cubanes, such as the high explosives heptanitrocubane and octonitrocubane .

- Methods of Application : The synthesis of these high explosives involves a series of complex chemical reactions starting with cyclopentanone .

- Results or Outcomes : The result is the production of high explosives .

Safety And Hazards

将来の方向性

The oxidation mechanism of cyclopentanone, a related compound, under high-pressure conditions remains incompletely understood, and this knowledge gap limits its practical applications . The results of this study can be used for future research on the kinetic combustion mechanisms of cyclopentanone under high pressure .

特性

IUPAC Name |

3-(nitromethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUCMXDWKATUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474712 | |

| Record name | 3-(NITROMETHYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Nitromethyl)cyclopentanone | |

CAS RN |

81266-47-9 | |

| Record name | 3-(NITROMETHYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)

![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)